{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine
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Overview
Description
{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the desired positions. One common method involves the cyclization of 2-bromo-5-iodopyridine with appropriate reagents to form the pyrrolo[2,3-b]pyridine core . Subsequent substitution reactions introduce the methyl and methanamine groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolo[2,3-b]pyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: The compound’s unique structure makes it valuable for developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of {2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of FGFRs by binding to their active sites, thereby blocking downstream signaling pathways such as the PI3K/AKT/mTOR pathway . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pexidartinib: A kinase inhibitor with a similar pyrrolo[2,3-b]pyridine core.
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate: Another compound with a related structure used in medicinal chemistry.
Uniqueness
{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-6-2-8-3-7(4-10)5-11-9(8)12-6/h2-3,5H,4,10H2,1H3,(H,11,12) |
InChI Key |
BMRROMFUWOPCPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)CN |
Origin of Product |
United States |
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